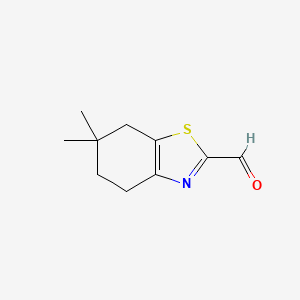

6,6-Dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde

Description

Properties

IUPAC Name |

6,6-dimethyl-5,7-dihydro-4H-1,3-benzothiazole-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NOS/c1-10(2)4-3-7-8(5-10)13-9(6-12)11-7/h6H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSYLNLXNKTVDQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2=C(C1)SC(=N2)C=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,6-Dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-amino-6,6-dimethyl-4,5,6,7-tetrahydrobenzothiazole with an aldehyde source in the presence of a suitable catalyst.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using optimized reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: 6,6-Dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The reactions can yield a variety of products, including oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, 6,6-Dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The compound has shown potential biological activities, such as antimicrobial and antioxidant properties. It can be used in the development of new drugs and therapeutic agents.

Medicine: Research has indicated that derivatives of this compound may have applications in treating various diseases, including cancer and infectious diseases. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: In the industrial sector, the compound can be used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which 6,6-Dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde exerts its effects involves its interaction with specific molecular targets and pathways. The carbaldehyde group can form Schiff bases with amino groups on biological molecules, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Substituents

Table 1: Substituent-Based Comparison

Key Observations :

- Aldehyde vs. Amine Groups : The aldehyde in the target compound enables condensation reactions (e.g., forming hydrazones or imines), whereas amine-containing analogues (e.g., SUD919Y) are suited for nucleophilic substitutions or amide couplings .

- Electronic Effects : Electron-withdrawing substituents (e.g., -CHO) may decrease the electron density of the benzothiazole ring, influencing photophysical properties or binding affinity in medicinal applications.

Heterocyclic Analogues with Core Modifications

Table 2: Heterocycle-Based Comparison

Key Observations :

- Sulfur vs. Oxygen : Benzothiazoles (S-containing) exhibit greater lipophilicity than benzoxazoles (O-containing), impacting solubility and membrane permeability in biological systems .

- Extended Conjugation : Thiazolo-pyrimidine derivatives (e.g., from ) show stronger UV absorption due to extended π-systems, making them suitable for optoelectronic applications .

Biological Activity

6,6-Dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological activities, and relevant research findings.

- Molecular Formula : C9H13NS

- Molecular Weight : 167.27 g/mol

- CAS Number : 1880478-90-9

- IUPAC Name : 6,6-dimethyl-4,5,6,7-tetrahydrobenzo[d]thiazole

Antitumor Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance, compounds with similar structural motifs have shown cytotoxic effects against various cancer cell lines. The structure–activity relationship (SAR) studies suggest that the presence of specific substituents on the thiazole ring enhances biological activity. Notably, compounds with electron-donating groups at strategic positions demonstrated improved efficacy against cancer cells .

Table 1: Antitumor Activity of Thiazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | A431 | 1.61 ± 0.92 | Bcl-2 inhibition |

| Compound B | HT29 | 1.98 ± 1.22 | Topoisomerase inhibition |

| 6,6-Dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazole | MCF7 | TBD | TBD |

Anticonvulsant Activity

Thiazoles have also been studied for their anticonvulsant properties. For example, certain thiazole derivatives have been shown to eliminate tonic extensor phases in animal models of epilepsy. The SAR analysis indicates that modifications in the thiazole structure can lead to enhanced anticonvulsant activity .

Table 2: Anticonvulsant Activity of Thiazole Derivatives

| Compound | Model Used | ED50 (mg/kg) | Notes |

|---|---|---|---|

| Compound C | PTZ-induced seizures | TBD | High efficacy |

| Compound D | Maximal electroshock test | TBD | Comparable to standard drugs |

Case Studies

Several case studies have highlighted the biological potential of benzothiazole derivatives:

- Study on Antitumor Effects : A study evaluated a series of benzothiazole derivatives against non-small cell lung cancer cells. The results showed that specific modifications led to enhanced cytotoxicity compared to standard treatments like doxorubicin .

- Anticonvulsant Screening : In a study assessing various thiazoles for anticonvulsant activity, it was found that structural variations significantly influenced their efficacy in reducing seizure activity in rodent models .

Q & A

Q. What are the optimal synthetic routes for 6,6-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step reactions starting with benzothiazole precursors. Key steps include:

- Condensation reactions under alkaline conditions with 1,2-dihalogenated hydrocarbons to form the tetrahydrobenzothiazole core .

- Oxidation of 2-hydroxymethyl intermediates using reagents like MnO₂ to introduce the carbaldehyde group .

- Vilsmeier-Haack formylation (DMF/POCl₃) for direct aldehyde introduction to the benzothiazole ring .

Critical Parameters:

Q. Table 1: Synthetic Optimization

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Core Formation | NaOH, 1,2-dibromoethane, 80°C | 65–70 | ≥95% |

| Oxidation | MnO₂, CHCl₃, reflux | 70–75 | ≥90% |

| Vilsmeier-Haack | DMF/POCl₃, 60–65°C | 80–85 | ≥98% |

Q. How do structural features of this compound influence its physical and chemical properties?

Methodological Answer: The tetrahydrobenzothiazole core confers rigidity and planar aromaticity, while the 6,6-dimethyl groups enhance steric stability. The carbaldehyde group introduces electrophilicity, enabling nucleophilic additions (e.g., Schiff base formation). Key properties include:

- Solubility : Moderate in polar aprotic solvents (DMF, DMSO) due to the aldehyde .

- Stability : Sensitive to light and moisture; store under inert gas .

- Spectroscopic Signatures :

Advanced Research Questions

Q. What advanced techniques validate the crystal structure and electronic configuration of this compound?

Methodological Answer:

- X-ray Crystallography : Resolves dihedral angles between the benzothiazole core and substituents (e.g., 6.5–34.0° for analogous structures), confirming stereoelectronic effects .

- DFT Calculations : Predict HOMO-LUMO gaps (~4.2 eV) to assess reactivity, correlating with experimental redox potentials .

- π-π Interactions : Stabilize crystal packing (centroid distances: 3.7 Å) observed in related benzothiazoles .

Q. Table 2: Structural Data for Analogues

| Compound | Dihedral Angle (°) | π-π Distance (Å) |

|---|---|---|

| 1-(6-Fluorobenzothiazol-2-yl) derivative | 6.5–34.0 | 3.71 |

| Tetrahydrobenzothiazole-carbaldehyde | Pending* | — |

*Pending further crystallographic studies.

Q. How can researchers resolve contradictions in reported biological activities of benzothiazole derivatives?

Methodological Answer: Discrepancies arise from:

- Varied Assay Conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times .

- Substituent Effects : Fluoro or methyl groups alter kinase inhibition (IC₅₀ ranges: 0.5–10 µM) .

- Metabolic Stability : Carbaldehyde derivatives may undergo rapid oxidation in vivo, reducing efficacy .

Resolution Strategies:

Q. What mechanistic insights explain its potential as a kinase inhibitor or antimicrobial agent?

Methodological Answer:

- Kinase Inhibition : The planar benzothiazole core competes with ATP for binding to hydrophobic pockets (e.g., EGFR kinase). Carbaldehyde forms hydrogen bonds with Lys721 .

- Antimicrobial Activity : Disruption of bacterial membrane integrity via thiazole-mediated lipid peroxidation .

Validation Methods:

Q. How do synthetic byproducts or impurities impact experimental reproducibility?

Methodological Answer: Common impurities include:

- Unreacted Intermediates : 2-Hydroxymethylbenzothiazole (HPLC retention time: 4.2 min) .

- Oxidation Byproducts : Carboxylic acid derivatives (IR: ~1680 cm⁻¹ C=O stretch) .

Mitigation Strategies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.